Trimethylsilyl crotonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSIPIZCRNSAV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-64-2 | |
| Record name | Trimethylsilyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies for Trimethylsilyl Crotonate
Direct Silylation Methods for Crotonate Esters
Direct silylation of crotonate esters represents a primary route to trimethylsilyl (B98337) crotonate derivatives. These methods involve the introduction of a trimethylsilyl group onto the crotonate backbone.
Silylation of Methyl 3-Dialkylaminocrotonate to Methyl 4-Trimethylsilyl-3-dialkylaminocrotonate
The synthesis of methyl 4-trimethylsilyl-3-dialkylaminocrotonate is achieved through the silylation of methyl 3-dialkylaminocrotonate. cdnsciencepub.comdissertation.comcdnsciencepub.comgrafiati.comresearchgate.net This reaction proceeds by deprotonation of the starting material, followed by quenching with an electrophilic silicon source.
In a typical procedure, dry diisopropylamine (B44863) in tetrahydrofuran (B95107) (THF) is treated with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at 0°C. cdnsciencepub.com The mixture is then cooled to -78°C, and methyl 3-pyrrolidinocrotonate is added. cdnsciencepub.com After stirring, the reaction is quenched with trimethylchlorosilane. cdnsciencepub.com This process yields methyl 4-trimethylsilyl-3-pyrrolidinocrotonate. cdnsciencepub.com This product is noted to react with carbonyl electrophiles at its γ-position. cdnsciencepub.comcdnsciencepub.comresearchgate.net
| Reactant | Reagents | Solvent | Temperature | Product |
| Methyl 3-pyrrolidinocrotonate | 1. n-BuLi, TMEDA, Diisopropylamine 2. Trimethylchlorosilane | THF | -78°C to 0°C | Methyl 4-trimethylsilyl-3-pyrrolidinocrotonate |
Formation of Methyl γ-Trimethylsilyl Crotonate
The formation of methyl γ-trimethylsilyl crotonate has been reported in the chemical literature. acs.orgacs.org This compound represents a direct silylation at the terminal methyl group of the crotonate structure.
Synthesis of Methyl 3-(trimethylsilyloxy)crotonate (cis/trans mixture)
Methyl 3-(trimethylsilyloxy)crotonate exists as a mixture of cis and trans isomers and is a known compound. guidechem.comguidechem.comsigmaaldrich.comchemicalbook.com Its synthesis involves the reaction of methyl acetoacetate (B1235776) with a silylating agent. The linear formula for this compound is CH₃C[OSi(CH₃)₃]=CHCO₂CH₃. sigmaaldrich.com It is commercially available and has a reported boiling point of 57-59 °C at 9 mmHg. sigmaaldrich.comchemicalbook.com
| Starting Material | Product | Isomeric Form |
| Methyl acetoacetate | Methyl 3-(trimethylsilyloxy)crotonate | Cis/Trans Mixture |
Generation of Trimethylsilyl Crotonate from Precursors
Alternative strategies for synthesizing this compound derivatives involve the use of precursors that undergo specific chemical transformations.
Intermediate Formation in Radical Reactions Involving Tris(trimethylsilyl)silane (B43935)
Tris(trimethylsilyl)silane, (Me₃Si)₃SiH, serves as a reagent in radical reactions, often as a less toxic substitute for organotin hydrides. psu.eduorganic-chemistry.orgorgsyn.orgwikipedia.org This compound has a relatively weak Si-H bond (estimated bond dissociation energy of 84 kcal/mol), facilitating its role as a hydrogen atom donor. wikipedia.org In the presence of a radical initiator, it can react with organic halides to generate organic radicals. orgsyn.org These radicals can then participate in addition, cyclization, or rearrangement reactions before hydrogen abstraction occurs. orgsyn.org While direct synthesis of this compound via this method is not explicitly detailed, the principles of radical addition mediated by tris(trimethylsilyl)silane suggest its potential for forming silyl-substituted crotonate intermediates from appropriate precursors. psu.eduorganic-chemistry.org
| Reagent | Role | Key Feature |
| Tris(trimethylsilyl)silane | Radical mediator and H-atom donor | Weak Si-H bond |
Cleavage Reactions of Silyl (B83357) Anions
Trimethylsilyl anions, such as trimethylsilyllithium, are reactive nucleophiles that can be generated from precursors like hexamethyldisilane. caltech.edu These anions react with various electrophiles. The cleavage of silicon-silicon bonds with alkali metals is a method for preparing trialkylsilyl anions. caltech.edu These silyl anions can participate in nucleophilic displacement reactions. caltech.edu Transformations involving reagent systems like magnesium and chlorotrimethylsilane (B32843) in hexamethylphosphoric triamide (HMPT) may also proceed through the intermediacy of silyl anions. caltech.edu The reaction of these nucleophilic silyl species with suitable crotonate-derived electrophiles provides a potential pathway to trimethylsilyl crotonates.
| Silyl Anion Source | Method of Generation | Reactivity |
| Hexamethyldisilane | Reductive cleavage with alkali metals | Nucleophilic displacement |
| Chlorotrimethylsilane/Mg | In HMPT | Forms silyl anion intermediate |
Derivatization of this compound for Enhanced Reactivity and Selectivity
This compound, as a silyl ketene (B1206846) acetal (B89532), is a versatile intermediate in organic synthesis. Its reactivity and the stereochemical outcome of its reactions can be finely tuned through various derivatization strategies. These strategies primarily focus on modifying the silicon-containing moiety or employing catalytic systems that dictate the stereochemical pathway of the reaction.
Modification of Trimethylsilyl Moiety in Silyl Ketene Acetals
The identity of the trialkylsilyl group in silyl ketene acetals, such as trimethylsilyl (TMS) crotonate, plays a crucial role in modulating the nucleophilicity and steric environment of the enolate. Replacing the TMS group with other silyl groups is a common strategy to influence reactivity and selectivity.
The steric and electronic properties of the silyl group can be systematically varied to optimize reaction outcomes. For instance, in the group-transfer polymerization (GTP) of alkyl crotonates, the choice of the silyl group on the silyl ketene acetal initiator is critical. rsc.org A kinetic study of GTP using a silicon Lewis acid catalyst demonstrated that varying the trialkylsilyl moiety (trimethylsilyl, triethylsilyl, tert-butyldimethylsilyl, or triisopropylsilyl) impacts the polymerization mechanism. rsc.org
The bulkier tert-butyldimethylsilyl (TBDMS) group, when substituted for the TMS group in silyl ketene acetals, can significantly influence diastereoselectivity. In Lewis acid-catalyzed aldol (B89426) additions to aldehydes, the TBDMS ketene acetal of tert-butyl propanoate adds with almost exclusive anti-diastereoselectivity and excellent enantioselectivity. nih.gov This highlights how increasing the steric hindrance of the silyl group can enhance stereochemical control. The modification of the silyl group is a key factor in modulating the diastereoselectivity of certain reactions. science.gov
Table 1: Common Trialkylsilyl Groups for Silyl Ketene Acetal Modification
| Silyl Group | Abbreviation | Structure | Key Feature |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | Standard, highly reactive |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | Moderately more sterically hindered than TMS |
| tert-Butyldimethylsilyl | TBDMS | -Si(CH₃)₂(C(CH₃)₃) | Significantly more sterically hindered, enhances stability and selectivity nih.gov |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Very large steric footprint, used for high stereocontrol |
This strategic modification allows chemists to fine-tune the properties of the silyl ketene acetal for specific synthetic applications, balancing reactivity with the need for high selectivity.
Stereochemical Control in Derivatization
Achieving high levels of stereochemical control is a central challenge in the derivatization of silyl ketene acetals like this compound. Modern synthetic methods increasingly rely on catalytic asymmetric reactions to generate specific stereoisomers.
A powerful strategy involves the use of a chiral Lewis base to activate a weak Lewis acid, which then promotes the reaction. For example, silicon tetrachloride (SiCl₄), a weak Lewis acid, can be activated by a catalytic amount of a chiral bisphosphoramide. nih.gov This in-situ-generated chiral Lewis acid is a highly effective promoter for aldol addition reactions between silyl ketene acetals and aldehydes, yielding products with excellent enantioselectivity. nih.gov It has been demonstrated that the sense of diastereoselectivity in such reactions can be controlled by changing the size of the substituents on the silyl ketene acetals. science.gov
The condensation of C,O,O-tris(trimethylsilyl)ketene acetal with aldehydes can produce both syn and anti β-trimethylsiloxy α-trimethylsilyl alkanoic acid silyl esters, underscoring the need for precise stereochemical control. nih.gov The development of stereodivergent catalytic systems offers a sophisticated solution to this challenge. By using a photoresponsive chiral catalyst based on a molecular motor, it is possible to control the helical chirality of supramolecular assemblies. researchgate.net This control enables the enantiodivergent addition of silyl ketene acetals to substrates, meaning either enantiomeric product can be selectively formed from a single substrate by switching the catalyst's state with light. researchgate.net
The Mukaiyama-Mannich reaction, which involves the addition of silyl ketene acetals to imines, is another area where stereocontrol is paramount. The use of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can mediate a one-pot silyl ketene acetal formation and subsequent Mukaiyama-Mannich addition. richmond.edu Control experiments suggest that a cationic silicon species is the likely catalyst in this transformation. richmond.edu
Table 2: Examples of Catalytic Systems for Stereocontrolled Derivatization
| Catalyst System | Reaction Type | Effect on Stereochemistry |
| SiCl₄ / Chiral Bisphosphoramide | Aldol Addition | Forms a chiral Lewis acid, leading to excellent enantioselectivity. nih.gov |
| Photoresponsive Molecular Motor | Addition to 1-chloroisochromans | Controls helical chirality, allowing for enantiodivergent synthesis. researchgate.net |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) / Trialkylamine | Mukaiyama-Mannich | Mediates one-pot reaction, likely via a cationic silicon species. richmond.edu |
These advanced catalytic methods provide powerful tools for directing the stereochemical outcome of reactions involving this compound and its derivatives, enabling the synthesis of complex molecules with high precision.
Reaction Mechanisms and Selectivity in Trimethylsilyl Crotonate Chemistry
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. nih.govorganicchemistrydata.org They are powerful tools in organic synthesis for the stereospecific construction of cyclic compounds. mit.edu Trimethylsilyl (B98337) crotonate and its derivatives are known to participate in several types of pericyclic reactions.
Diels-Alder Cycloadditions for Pyridine (B92270) and Dihydropyridine (B1217469) Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. rsc.orgnih.gov While specific examples of trimethylsilyl crotonate itself in Diels-Alder reactions for pyridine synthesis are not extensively detailed in the provided search results, the general principle involves the reaction of a diene with a dienophile to form a six-membered ring. rsc.org In the context of pyridine synthesis, a 1-azadiene or a related nitrogen-containing diene would react with an alkyne or alkene dienophile. rsc.orgyoutube.com The resulting dihydropyridine can then be oxidized to the corresponding pyridine. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the substituents on both the diene and the dienophile.
[3+2] Cycloadditions with Diazo Compounds and Donor-Acceptor Cyclopropanes
[3+2] cycloaddition reactions are 1,3-dipolar cycloadditions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. mdpi.com Trimethylsilyldiazomethane, a diazo compound, has been shown to undergo [3+2] cycloadditions with α,β-unsaturated esters. nih.gov The reaction of trimethylsilyldiazoalkanes with electron-deficient alkenes like diethyl fumarate (B1241708) has been studied, and the presence of the trimethylsilyl group influences the reactivity and structure of the diazoalkane. mdpi.com These reactions proceed via a one-step mechanism and are considered polar, zw-type cycloadditions. mdpi.com The activation enthalpies for these reactions are influenced by the nucleophilic character of the trimethylsilyldiazoalkane. mdpi.com The stereoselectivity of these cycloadditions is influenced by non-covalent interactions at the transition state, particularly the steric bulk of the trimethylsilyl group. mdpi.com
The reaction of this compound with diazo compounds would be expected to follow a similar pathway, leading to the formation of pyrazoline derivatives. The regioselectivity of the cycloaddition is typically controlled by the HOMO-LUMO interactions between the diazoalkane and the α,β-unsaturated ester. nih.gov
1,3-Cycloadditions with Azides and Acyl Azides
The 1,3-dipolar cycloaddition of azides with alkynes, known as the Huisgen cycloaddition, is a widely used method for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be performed under thermal conditions or catalyzed by copper(I) or ruthenium. wikipedia.org The use of trimethylsilylacetylenes in these reactions has been shown to be a regioselective method for the preparation of 1,5-trisubstituted 1H-1,2,3-triazoles. nih.gov The reaction of trimethylsilyl azide (B81097) with propynals has also been studied, leading to the formation of 1H-1,2,3-triazole-5-carbaldehydes. researchgate.net
While direct examples with this compound are not explicitly detailed, its carbon-carbon double bond could potentially act as a dipolarophile in reactions with azides, leading to the formation of triazoline rings. The regioselectivity would be influenced by the electronic nature of the crotonate system.
Cycloaromatization Reactions with Enamines
Cycloaromatization reactions are powerful synthetic tools for the construction of aromatic rings from acyclic precursors. cdnsciencepub.comcdnsciencepub.comdissertation.com Methyl 4-trimethylsilyl-3-dialkylaminocrotonate, a derivative of this compound, has been shown to undergo cycloaromatization reactions with enamines. cdnsciencepub.comcdnsciencepub.comdissertation.com
Regiochemistry and Mechanism with Carbonyl Electrophiles at the γ-Position
Methyl 4-trimethylsilyl-3-dialkylaminocrotonate exhibits unusual regioselectivity, reacting with carbonyl electrophiles at its γ-position. cdnsciencepub.comcdnsciencepub.comdissertation.com This reactivity is a key feature in its cycloaromatization reactions. The proposed mechanism for these reactions involves several steps. A working hypothesis suggests that the initial step is the condensation of the enamine with the carboxyl group of the crotonate derivative. cdnsciencepub.com This is followed by a series of transformations, influenced by the presence of the trimethylsilyl group, that ultimately lead to the formation of an aromatic ring. cdnsciencepub.com
3C+3C Combinations with Acyclic Ketone Enamines
A significant finding in the chemistry of methyl 4-trimethylsilyl-3-dialkylaminocrotonate is its reaction with enamines derived from acyclic ketones, which proceeds via a 3C+3C combination to yield aromatic compounds. cdnsciencepub.comcdnsciencepub.comdissertation.com This means that three carbon atoms from the crotonate derivative and three carbon atoms from the enamine combine to form the six-membered aromatic ring.
The reaction is typically carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or titanium tetrachloride. cdnsciencepub.com The yields of these cross-condensation products can be improved by using an excess of the enamine to minimize the self-condensation of the silylcrotonate. cdnsciencepub.com
| Enamine Derived From | Catalyst | Yield of 3C+3C Cyclization Product | Reference |
| 3-Pentanone | TFA | ~30% (41% with 2 equiv. of enamine) | cdnsciencepub.com |
| 3-Pentanone | TiCl4 | 38% | cdnsciencepub.com |
| Other acyclic ketones | TFA | 36-42% | cdnsciencepub.com |
In contrast, when enamines derived from cyclic ketones (5- to 8-membered rings) are used, the reaction proceeds through a 4C+2C annelation, where the enamine acts as the 2-carbon component. cdnsciencepub.comcdnsciencepub.com This highlights the crucial role of the enamine structure in determining the reaction pathway.
4C+2C Combinations with Cyclic Ketone Enamines (5- to 8-membered rings)
Methyl 4-trimethylsilyl-3-dialkylaminocrotonate, a derivative of this compound, engages in cycloaromatization reactions with enamines derived from cyclic ketones. cdnsciencepub.com Specifically, with enamines formed from 5- to 8-membered cyclic ketones, the reaction proceeds via a [4C+2C] annelation pathway, where the crotonate ester acts as the four-carbon component and the enamine serves as the two-carbon component. cdnsciencepub.com
This reaction is notable for its regiochemistry. The reaction of methyl 4-trimethylsilyl-3-dialkylaminocrotonate with enamines derived from cyclopentanone, cyclohexanone (B45756), cycloheptanone, and cyclooctanone (B32682) leads to the formation of aromatic compounds. cdnsciencepub.com For instance, the reaction with the enamine of cyclohexanone yields the corresponding aromatic product in a 63% yield. cdnsciencepub.com Similar yields, ranging from 59% to 64%, are observed for enamines of cyclopentanone, cycloheptanone, and cyclooctanone when the reaction is carried out in refluxing dichloroethane. cdnsciencepub.com A proposed mechanism suggests that a 1,5-silyl shift can lead to an intermediate that undergoes intramolecular condensation to form the final aromatic product in a 4C+2C combination. cdnsciencepub.com
In contrast, when the same crotonate ester reacts with enamines derived from acyclic ketones, the reaction follows a [3C+3C] cyclization pathway. cdnsciencepub.com This highlights the influence of the enamine's structure on the reaction mechanism. The use of trifluoroacetic acid (TFA) as a catalyst has been noted in these reactions. cdnsciencepub.com
Table 1: Yields of [4C+2C] Cyclization Products with Cyclic Ketone Enamines
| Cyclic Ketone Source | Yield (%) |
|---|---|
| Cyclopentanone | 59-64 |
| Cyclohexanone | 63 |
| Cycloheptanone | 59-64 |
| Cyclooctanone | 59-64 |
Data sourced from reference cdnsciencepub.com.
Polymerization Mechanisms
Group-Transfer Polymerization (GTP) of Alkyl Crotonates Catalyzed by Silicon Lewis Acids
Group-Transfer Polymerization (GTP) is a key method for the polymerization of alkyl crotonates, often utilizing silicon-based Lewis acid catalysts. rsc.org This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.org The process typically involves a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator. researchgate.netrsc.org However, GTP of alkyl crotonates can be challenging due to the steric hindrance from the β-substituent, which can lead to termination reactions, especially at higher temperatures. rsc.orgtum.de Successful polymerization often requires low temperatures, such as -40°C, to minimize these side reactions. rsc.orgacs.org
Kinetic Modeling of Elementary Reactions: Propagation vs. Termination
Kinetic modeling has been employed to understand the elementary reactions in the GTP of alkyl crotonates. rsc.orgresearchgate.net These models help to quantify the competition between the propagation reaction and termination reactions, such as cyclization. rsc.orgresearchgate.net For the GTP of ethyl crotonate using a trimethylsilyl moiety, the activation energy for the cyclization termination reaction (Ec) is 37.8 kJ mol⁻¹, which is higher than the activation energy for the propagation reaction (Ep) of 28.6 kJ mol⁻¹. rsc.orgresearchgate.net This indicates that at higher temperatures, the termination reactions are disproportionately accelerated compared to the propagation reactions, leading to lower polymer yields and broader molecular weight distributions. rsc.orgresearchgate.net The living nature of the polymerization is therefore sensitive to temperature, with lower temperatures favoring a more controlled process. acs.org
Table 2: Activation Energies for Propagation and Termination in GTP of Ethyl Crotonate (Trimethylsilyl System)
| Reaction | Activation Energy (kJ mol⁻¹) |
|---|---|
| Propagation (Ep) | 28.6 |
| Cyclization (Ec) | 37.8 |
Data sourced from references rsc.orgresearchgate.net.
Influence of Trialkylsilyl Moiety Bulkiness on Activation Energies
The steric bulk of the trialkylsilyl group in both the catalyst and the initiator has a significant impact on the polymerization process. researchgate.netresearchgate.netrsc.org Increasing the bulkiness of the alkyl substituents on the silyl group enhances the disyndiotacticity of the resulting poly(ethyl crotonate). researchgate.net A comparison of various trialkylsilyl moieties has shown that a greater bulkiness increases the ratio of the activation energies of cyclization to propagation. rsc.orgresearchgate.net This suggests that bulkier silyl groups can help to suppress termination reactions relative to propagation. For instance, the use of a bulky tert-butyldimethylsilyl group in the initiator has been shown to lead to the highest disyndiotacticity in the GTP of methyl crotonate. bohrium.comscispace.com The livingness and stereospecificity of the polymerization are sensitive to the structure of these trialkylsilyl groups, with triethylsilyl and tripropylsilyl systems providing active species with higher thermal stability and stereospecificity than the trimethylsilyl system. researchgate.net
Organocatalysis in GTP using N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf2NSiMe3)
The use of metal-free organocatalysts is advantageous for industrial applications. rsc.org N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃), a silicon Lewis acid, has been effectively used as an organic acid catalyst for the GTP of various alkyl crotonates. rsc.orgresearchgate.net This organocatalytic system, often paired with an initiator like 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS), can produce poly(alkyl crotonate)s with narrow molecular weight distributions. acs.orgresearchgate.netacs.org The catalytic activity of Tf₂NSiMe₃ is part of a broader class of organic superacid catalysts used in GTP. acs.orgacs.org The polymerization is typically conducted in non-coordinating solvents at low temperatures to control the reaction.
Stereospecific Living Polymerization with Ketene Trialkylsilyl Acetals
Stereospecific living polymerization of methyl crotonate has been successfully achieved using ketene trialkylsilyl acetals as initiators. researchgate.netresearchgate.net This process is often catalyzed by a combination of a Lewis acid, such as mercury(II) iodide (HgI₂), and a co-catalyst like an iodotrialkylsilane. researchgate.netresearchgate.netbohrium.com Zinc(II) iodide (ZnI₂) and cadmium(II) iodide (CdI₂) have also been shown to catalyze this polymerization. researchgate.netresearchgate.net These systems can produce highly disyndiotactic polymers with narrow molecular weight distributions in quantitative yields. researchgate.netresearchgate.net The stereospecificity is highly dependent on the structure of the trialkylsilyl groups in both the initiator and the co-catalyst. researchgate.netresearchgate.net The use of bulkier trialkylsilyl groups, such as triethylsilyl and tert-butyldimethylsilyl, leads to higher stereospecificity and thermal stability of the active species compared to the trimethylsilyl group. researchgate.netscispace.com The formation of disyndiotactic polymers proceeds through a threo addition of the monomer to the propagating chain-end and a trans opening of the monomer's C=C double bond. researchgate.net
Radical Reactions and Hydrosilylation
While traditional radical polymerization of crotonates is often inefficient, specific radical reactions and hydrosilylation processes have been developed. nih.gov Eco-friendly silanes, such as tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), have emerged as effective alternatives to traditional tin hydrides in radical reactions. nih.govmdpi.com The radical-based hydrosilylation of carbon-carbon double bonds with (TMS)3SiH is a highly regioselective (anti-Markovnikov) process that yields (TMS)3Si-substituted products. mdpi.com The mechanism involves the initial generation of a (TMS)3Si• radical, which adds to the alkene to form a radical adduct. This adduct then abstracts a hydrogen from another (TMS)3SiH molecule to propagate the chain. mdpi.com
Photochemical methods have also been employed for the hydrosilylation of crotonates. Under UV irradiation, methyl crotonate undergoes hydrosilylation to afford the corresponding product in good yield. researchgate.net This highlights a metal-free approach to C-Si bond formation. researchgate.net In some cases, enantioselective radical conjugate additions to crotonates have been explored using silanes in the presence of chiral Lewis acids, although achieving high enantioselectivity can be challenging. nih.gov
Reactions with Phosphites: 1,2- and 1,4-Adduct Formation with Tris(trimethylsilyl) phosphite (B83602)
The reaction of tris(trimethylsilyl) phosphite with α,β-unsaturated carbonyl compounds demonstrates regioselectivity dependent on the substrate. While aldehydes, ketones, and α,β-unsaturated aldehydes typically yield 1,2-adducts, reactions with α,β-unsaturated ketones or ethyl crotonate result in the formation of 1,4-adducts in high yields (71–84%). oup.comresearchgate.net These silylated 1,4-adducts can be smoothly hydrolyzed with alcohol or water to produce the corresponding phosphonates in nearly quantitative yields. oup.comresearchgate.net This reaction provides a valuable route to functionalized phosphonates, which are important in various fields of chemistry. The use of tris(trimethylsilyl) phosphite offers a convenient method for this transformation under mild, room temperature conditions. oup.comresearchgate.net
Aldol (B89426) Condensation Reactions
Titanium tetrachloride (TiCl4) is a powerful Lewis acid that can promote aldol condensation reactions with high diastereoselectivity. rsc.org A notable example is the reaction between the bis(trimethylsilyl enol ether) of methyl acetoacetate (B1235776) and aldehydes. rsc.orgresearchgate.net In a specific application, the TiCl4-mediated aldol condensation of the bis(trimethylsilyl enol ether) of methyl acetoacetate with 2-benzyloxyhexanal proceeds with exceptional selectivity, affording the syn aldol adduct with a 99:1 ratio. rsc.org This highly stereocontrolled reaction has been a key step in the total synthesis of natural products like (–)-pestalotin. rsc.org
The reaction mechanism is understood to proceed through several steps, all promoted by the titanium catalyst. nih.gov These include the formation of a titanium enolate from the methyl acetoacetate derivative, followed by a Knoevenagel-type condensation with the aldehyde, and potentially further reactions depending on the substrates involved. nih.govresearchgate.net The precise control over stereochemistry is a critical advantage of this methodology in complex molecule synthesis. rsc.org
Applications in Advanced Organic Synthesis
Total Synthesis of Complex Natural Products
The construction of complex natural products often relies on robust and reliable chemical transformations. The double Michael reaction, in particular, is a powerful strategy for the rapid assembly of cyclic systems.
Role in the Total Synthesis of (+)-Dihydrocompactin via Double Michael Reaction
The total synthesis of complex molecules like the cholesterol-lowering agent compactin and its analogs is a significant challenge in organic chemistry. One key strategy employed in the synthesis of the related natural product, (+)-Compactin, is a double Michael reaction. researchgate.net This type of reaction is highly effective for ring formation. In a documented synthesis, this key step was achieved using methyl crotonate as the Michael acceptor with a silylated cyclohexene (B86901) derivative. researchgate.net
While the direct use of trimethylsilyl (B98337) crotonate in this specific synthesis is not detailed, the broader utility of silyl (B83357) groups in similar transformations is well-established. For instance, trimethylsilylethynyl ketones can function as effective surrogates for unstable ethynyl (B1212043) ketones in double Michael reactions, wherein the trimethylsilyl group is removed in situ to trigger the cascade. researchgate.netuky.edu This highlights the role of trimethylsilyl groups in facilitating complex bond-forming sequences.
Utilization in Resveratrol (B1683913) and Analogs Synthesis
Resveratrol is a natural stilbenoid with significant research interest due to its biological activities. nih.gov The synthesis of resveratrol and its numerous analogs is crucial for further investigation and has been accomplished through various synthetic routes. nih.govresearchgate.net
Synthetic strategies towards these compounds often involve palladium-catalyzed cross-coupling reactions, such as the Heck reaction. byu.edu In this context, various alkene partners are employed. While related α,β-unsaturated esters like (E)-ethyl crotonate have been noted as successful coupling partners in such synthetic methodologies, a prominent role for trimethylsilyl crotonate in the mainstream synthesis of resveratrol is not extensively documented in the surveyed scientific literature. byu.edu
Asymmetric Synthesis and Stereocontrol
The trimethylsilyl moiety is a cornerstone of modern stereocontrolled synthesis. As a bulky, electron-donating group, it can effectively influence the facial selectivity of approaching reagents, while its enol ether derivatives are fundamental to a wide range of asymmetric transformations.
Enantioselective Transformations
Silyl enol ethers, a class of compounds to which the enolized form of this compound belongs, are pivotal reagents in enantioselective synthesis. They are frequently used in conjunction with chiral Lewis acid catalysts to construct chiral centers with high fidelity. For example, the asymmetric Mukaiyama-Michael reaction, which involves the addition of a silyl enol ether to an α,β-unsaturated compound, can be rendered highly enantioselective through the use of chiral scandium(III)-Pybox complexes. mdpi.com This strategy provides access to chiral 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. mdpi.com The role of the silyl group is to pre-associate with the chiral catalyst and substrate, creating an organized transition state that dictates the stereochemical outcome.
Diastereoselective Processes
The steric and electronic influence of the trimethylsilyl group is also leveraged to control diastereoselectivity. In reactions capable of forming multiple diastereomers, the silyl group can block one face of the molecule or favor a specific transition state geometry. This is evident in dearomative Diels-Alder reactions, where dienes such as 2-trimethylsilyloxycyclohexadiene react with nitroarenes. researchgate.net The stereochemical course of this cycloaddition is influenced by the silyloxy group, directing the approach of the dienophile to control the diastereoselectivity of the resulting cycloadduct. researchgate.net Furthermore, in double Michael reactions, the choice of reaction conditions and additives can play a significant role in improving the diastereoselectivity of the products formed. researchgate.net
Influence of Silyl Moiety and Polymerization Temperature on Disyndiotacticity of Poly(ethyl crotonate)
In polymer chemistry, trimethylsilyl groups play a critical role in controlling the stereochemistry of the polymer backbone. In the group-transfer polymerization (GTP) of ethyl crotonate, both the nature of the silyl group and the reaction temperature are crucial factors in determining the disyndiotacticity of the resulting poly(ethyl crotonate) (PEC). acs.orgacs.orgresearchgate.netresearchgate.net Disyndiotacticity refers to the stereochemical arrangement along the polymer chain, where successive chiral centers have alternating configurations.
Research has shown that the steric hindrance of the silyl moiety on both the silicon Lewis acid catalyst (e.g., N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides) and the silyl ketene (B1206846) acetal (B89532) initiator profoundly impacts the stereoregularity. acs.orgacs.orgresearchgate.net An increase in the bulkiness of the trialkylsilyl group leads to a significant enhancement in the disyndiotacticity of the polymer. researchgate.net
Similarly, the polymerization temperature has a strong influence on stereocontrol. Lower reaction temperatures suppress side reactions and favor the preferential formation of the disyndiotactic sequence, resulting in a polymer with higher stereoregularity. researchgate.net
The degree of disyndiotacticity has a direct and significant impact on the material properties of the polymer. A higher disyndiotacticity leads to a more regular arrangement of the polymer chains, which enhances the thermal properties, most notably the glass transition temperature (Tg). acs.orgacs.orgresearchgate.netresearchgate.net This indicates that highly disyndiotactic PEC has improved heat resistance. acs.orgacs.orgresearchgate.net
| Disyndiotacticity (%) | Glass Transition Temperature (Tg, °C) |
|---|---|
| 53 | 82 |
| 92 | 201 |
Chiral Catalysis in Asymmetric Reactions
While direct examples of this compound as a substrate in enantioselective reactions catalyzed by chiral species are not extensively documented, its structural motifs—a silyl enol ether and an α,β-unsaturated ester—are cornerstones of modern asymmetric synthesis. The principles of chiral catalysis are often applied to molecules of this nature to achieve high levels of stereocontrol.
Chiral Lewis acids, for instance, are widely employed to activate α,β-unsaturated carbonyl compounds toward nucleophilic attack. In reactions analogous to the Mukaiyama-Michael addition, a chiral Lewis acid could coordinate to the carbonyl oxygen of a crotonate system, rendering the β-position more electrophilic and creating a chiral environment around the molecule. This would allow for the enantioselective addition of a nucleophile. Similarly, silyl ketene acetals, a class of compounds to which this compound belongs, undergo enantioselective acylations and other bond-forming reactions in the presence of chiral catalysts. These reactions often proceed with high fidelity, yielding products with significant enantiomeric excess.
The development of highly effective chiral catalysts, including those based on transition metals with chiral ligands and purely organic molecules (organocatalysts), has expanded the toolkit for asymmetric synthesis. Although specific studies focusing on this compound are sparse, the well-established reactivity of its constituent functional groups in the presence of chiral catalysts underscores its potential as a valuable prochiral building block in the synthesis of complex, stereochemically defined molecules.
Catalysis in Organic Reactions
Lewis Acid Catalysis in Polymerization
This compound and related silyl ketene acetals are key components in group-transfer polymerization (GTP), a living polymerization method that allows for the synthesis of well-defined polymers. Lewis acids play a crucial catalytic role in this process, particularly for monomers like alkyl crotonates which are less reactive than their methacrylate (B99206) counterparts.
The polymerization of alkyl crotonates can be effectively catalyzed by silicon Lewis acids. A kinetic model of the GTP of alkyl crotonates highlights the role of a trialkylsilyl moiety, such as trimethylsilyl, in the catalytic system. acs.org In this model, the Lewis acid activates the monomer, facilitating the addition of the silyl ketene acetal initiator. The propagation then proceeds by the transfer of the silyl group to the incoming monomer unit. Research has shown that for a trimethylsilyl-containing system, the activation energy for the propagation step is lower than that of a common termination reaction (cyclization), which is crucial for achieving high molecular weight polymers. acs.org However, at elevated temperatures, termination reactions can become more prominent. acs.org
Organic superacids have also been utilized as catalysts for the GTP of various alkyl crotonates, yielding polymers with narrow molecular weight distributions and in high yields. researchgate.net Furthermore, transition-metal Lewis acids, such as HgI₂, have been shown to catalyze the GTP of n-alkyl crotonates using a silyl ketene acetal initiator. researchgate.net These catalytic systems provide a pathway to poly(alkyl crotonate)s with specific tacticities, influencing the physical properties of the resulting polymer. researchgate.net
| Catalyst Type | Monomer | Key Findings | Reference |
|---|---|---|---|
| Silicon Lewis Acid (with trialkylsilyl moiety) | Alkyl Crotonate | Kinetic model developed; propagation favored over termination at lower temperatures. | acs.org |
| Organic Superacids | Various Alkyl Crotonates | Produces polymers with narrow molecular weight distribution in high yields. | researchgate.net |
| Transition-Metal Lewis Acids (e.g., HgI₂) | n-Alkyl Crotonates | Catalyzes GTP to produce polymers with controlled stereochemistry. | researchgate.net |
Organocatalysis, including N-Heterocyclic Carbenes (NHCs)
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to mediate a wide range of chemical transformations. While direct catalysis on this compound by NHCs is not extensively detailed, the reactivity of α,β-unsaturated esters and silyl enol ethers in NHC-catalyzed reactions is well-established.
NHCs can react with α,β-unsaturated esters to generate homoenolate equivalents, a form of umpolung (reactivity inversion) that allows for reactions with electrophiles at the β-position. Furthermore, NHCs are known to catalyze the dimerization of α,β-unsaturated esters. researchgate.net For instance, the dimerization of crotonates to form 2-ethylidene-3-methylpentanedioates can be achieved using an NHC catalyst. acs.orgresearchgate.net This reaction provides a sustainable route to difunctional monomers for step-growth polymerizations. acs.orgresearchgate.net
The silyl ketene acetal functionality within this compound is also relevant to NHC catalysis. NHCs have been shown to activate silyl ketene acetals, facilitating their participation in various coupling reactions. This suggests the potential for NHC-mediated transformations involving this compound, leveraging its dual reactivity as both an α,β-unsaturated system and a silyl enol ether.
Metal-catalyzed Dimerization of Crotonates
The dimerization of crotonates is a valuable transformation for the synthesis of C8 dicarboxylic acid derivatives, which can serve as monomers for polymerization. While organocatalytic methods have been reported, metal catalysis also offers potential routes to these dimers.
Research into the dimerization of crotonates has identified catalytic systems capable of producing 2-ethylidene-3-methylpentanedioates. acs.orgresearchgate.net Although some successful methods employ strong bases like potassium tert-butoxide, the principles of metal catalysis applied to other α,β-unsaturated esters suggest feasibility for crotonates. acs.orgresearchgate.net For example, the dimerization of acrylates can be catalyzed by various transition metal complexes. These reactions often proceed via insertion of the olefin into a metal-hydride or metal-alkyl bond, followed by further insertion and elimination steps to yield the dimer.
While specific reports on the metal-catalyzed dimerization of this compound are not prominent, the general reactivity of crotonate esters in such transformations indicates that with the appropriate choice of metal catalyst and reaction conditions, a similar outcome could be expected. The electronic and steric properties of the trimethylsilyl group would likely influence the reaction's efficiency and selectivity.
Intermediate in Biochemical Pathways and Metabolic Studies
Detection as Intermediate in Cyclohexane (B81311) Carboxylate and Benzoate Formation from Crotonate in Microorganisms
In the field of microbial metabolism, trimethylsilyl (TMS) derivatization is a standard technique for the analysis of non-volatile metabolites by gas chromatography-mass spectrometry (GC-MS). This method has been instrumental in elucidating the metabolic pathways of various compounds, including the conversion of crotonate by anaerobic bacteria.
Studies on the syntrophic bacterium Syntrophus aciditrophicus have revealed a metabolic pathway where crotonate is converted to acetate (B1210297) and cyclohexane carboxylate. nih.govwiley-vch.denih.gov During the analysis of the intermediates in this pathway, a number of compounds are derivatized with a trimethylsilyl group to increase their volatility for GC-MS analysis. nih.govwiley-vch.de Among the detected intermediates are the TMS derivatives of cyclohexane carboxylate, cyclohex-1-ene carboxylate, benzoate, pimelate, glutarate, 3-hydroxybutyrate, and acetoacetate (B1235776). nih.govwiley-vch.de
The detection of these TMS-derivatized molecules provides crucial evidence for the proposed metabolic route. nih.govwiley-vch.denih.gov Isotope labeling studies, where cells are fed with ¹³C-labeled crotonate, result in the incorporation of the label into these intermediates, which is observed as a mass shift in their TMS-derivatized forms. nih.govwiley-vch.de This confirms their role as true intermediates in the biochemical conversion of crotonate. nih.govwiley-vch.denih.gov The formation of these intermediates is consistent with a pathway that involves the condensation of two-carbon units derived from crotonate degradation, rather than the utilization of the intact four-carbon skeleton of crotonate. nih.govwiley-vch.de
| Detected Intermediate (as TMS derivative) | Significance in the Pathway | Reference |
|---|---|---|
| Cyclohexane carboxylate | End product of the reductive branch of crotonate metabolism. | nih.govwiley-vch.de |
| Cyclohex-1-ene carboxylate | Intermediate in the formation of cyclohexane carboxylate. | nih.govwiley-vch.de |
| Benzoate | An aromatic intermediate formed during the pathway. | nih.govwiley-vch.de |
| Pimelate | A dicarboxylic acid intermediate in the pathway to cyclic compounds. | nih.govwiley-vch.de |
| Glutarate | A five-carbon dicarboxylic acid intermediate. | nih.govwiley-vch.de |
| 3-Hydroxybutyrate | An early intermediate in the metabolism of crotonate. | nih.govwiley-vch.de |
| Acetoacetate | A ketone body intermediate derived from crotonate. | nih.govwiley-vch.de |
Tracing Metabolic Pathways using 13C-Labeling with Trimethylsilyl Derivatives
Stable isotope tracing, particularly with 13C, is a cornerstone of metabolic flux analysis (MFA), providing a dynamic view of cellular metabolism. In this technique, a 13C-labeled substrate (like [U-13C]glucose) is introduced to a biological system. As the substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. The pattern and extent of this incorporation, known as the mass isotopomer distribution (MID), reveals the activity of different metabolic pathways. nih.govwikipedia.org
A significant analytical challenge in 13C-MFA is that many key metabolites, such as amino acids, organic acids, and sugars, are polar and non-volatile. vanderbilt.edudss.go.th This makes them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for separating and quantifying these compounds. To overcome this, a chemical modification step known as derivatization is required. Trimethylsilyl (TMS) derivatization is one of the most common and effective methods employed for this purpose. vanderbilt.edumdpi.com
The process involves replacing active hydrogen atoms in the functional groups of metabolites (e.g., -OH, -COOH, -NH2) with a trimethylsilyl group. researchgate.net This reaction increases the volatility and thermal stability of the metabolites, allowing them to be analyzed by GC-MS. wikipedia.org
The Role of TMS Derivatization in Sample Analysis
In a typical 13C-MFA workflow, after quenching metabolism and extracting the metabolites, the dried extract is derivatized. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to introduce the TMS groups. researchgate.netspringernature.com
For example, the amino acid Alanine has two functional groups (a carboxylic acid and an amino group) that are targeted for derivatization.
| Compound | Structure Before Derivatization | Structure After Derivatization (Alanine_2TMS) |
|---|---|---|
| Alanine | (Conceptual representation) A central carbon atom bonded to a methyl group, a hydrogen, an amino group where both hydrogens are replaced by TMS groups, and a carboxylic acid group where the acidic hydrogen is replaced by a TMS group. |
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the different derivatized metabolites, which then enter the mass spectrometer. The mass spectrometer ionizes the molecules, causing them to fragment in predictable ways, and measures the mass-to-charge ratio of the parent ion and its fragments.
Interpreting Mass Spectra of 13C-Labeled TMS Derivatives
The mass spectrum of a derivatized metabolite contains the crucial information about 13C incorporation. When a metabolite incorporates 13C atoms from a tracer, its mass increases by one unit for each 13C atom incorporated. This results in a distribution of mass isotopologues (M, M+1, M+2, etc.), where M is the mass of the molecule with no 13C enrichment. nih.gov
However, the interpretation is complicated by the fact that the derivatizing agent itself contains carbon atoms (and other elements like silicon) with their own natural isotopic abundances. consensus.appnih.gov For example, natural carbon is ~98.9% 12C and ~1.1% 13C. Silicon also has stable isotopes (28Si, 29Si, 30Si). These naturally occurring isotopes contribute to the mass isotopomer distribution and must be mathematically corrected to accurately determine the enrichment that resulted solely from the metabolic tracer. biorxiv.orgresearchgate.net
Specialized software is used to perform this natural isotope abundance correction, taking into account the elemental formula of both the original metabolite and the TMS groups added during derivatization. nih.govnih.gov
The table below illustrates conceptually how the mass isotopomer distribution of a fragment from a TMS-derivatized metabolite would shift as it incorporates 13C atoms from a metabolic tracer.
| Number of 13C Atoms from Tracer | Mass Isotopologue | Relative Abundance (Conceptual) | Interpretation |
|---|---|---|---|
| 0 | M+0 | High | Fragment contains no 13C from the tracer. |
| 1 | M+1 | Medium | Fragment has incorporated one 13C atom. |
| 2 | M+2 | Low | Fragment has incorporated two 13C atoms. |
| ... | ... | ... | ... |
| n | M+n | Variable | Fragment has incorporated 'n' 13C atoms. |
By analyzing these corrected mass isotopomer distributions for numerous metabolites, researchers can piece together the flow of carbon through the metabolic network, quantifying the flux through different pathways. nih.gov
While isotopically labeled derivatizing agents, such as deuterated (d9) trimethylsilyl chloride, exist, their primary use is in creating stable isotope-labeled internal standards for improving the accuracy of quantification. sigmaaldrich.com The strategy for tracing metabolic pathways relies on introducing the isotopic label at the beginning of the process, via the substrate, rather than at the end during analytical derivatization.
Theoretical and Computational Studies of Trimethylsilyl Crotonate
Kinetic Modeling of Polymerization Systems
Kinetic modeling serves as a powerful tool for the development and understanding of complex polymerization systems. In the context of trimethylsilyl (B98337) crotonate and related alkyl crotonates, kinetic models have been developed for group-transfer polymerization (GTP) to elucidate the underlying reaction mechanisms. rsc.orgsemanticscholar.org These models are constructed based on plausible elementary reactions, including initiation, propagation, and termination steps, and are validated against experimental data. semanticscholar.org
A notable application of kinetic modeling has been in the GTP of alkyl crotonates using a silicon Lewis acid catalyst system. This system involves an initiator, such as 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS), and a catalyst like N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf2NSiMe3). semanticscholar.orgrsc.org The model quantitatively verifies the proposed elementary reactions, where the crotonate monomer first coordinates to the silicon Lewis acid catalyst to generate an activated species. This activated monomer then reacts with the silyl (B83357) ketene (B1206846) acetal (B89532) initiator or the living polymer chain end, leading to propagation. semanticscholar.org
A critical aspect revealed by kinetic modeling is the competition between the propagation reaction and termination reactions, particularly cyclization. For systems involving a trimethylsilyl moiety, the activation energy for the propagation step is lower than that for the cyclization (termination) step. rsc.orgsemanticscholar.orgresearchgate.net This finding indicates that at higher temperatures, the termination reaction is accelerated more significantly than the propagation reaction, which can limit the formation of high molecular weight polymers. rsc.orgrsc.org
| Reaction Step | Activation Energy (Ea) | Significance |
| Propagation (Ep) | 28.6 kJ mol⁻¹ | The energy barrier for the polymer chain growth. rsc.orgsemanticscholar.org |
| Cyclization (Ec) | 37.8 kJ mol⁻¹ | The energy barrier for a common termination reaction. rsc.orgsemanticscholar.org |
Activation energies for the group-transfer polymerization of an alkyl crotonate using a trimethylsilyl-based catalyst system.
Furthermore, studies comparing various trialkylsilyl groups (trimethylsilyl, triethylsilyl, tert-butyldimethylsilyl) have shown that increasing the steric bulk of the silyl group enhances the disyndiotacticity of the resulting polymer and increases the ratio of activation energies between cyclization and propagation. rsc.orgresearchgate.net
Mechanistic Rationalization of Regioselectivity
Computational chemistry provides powerful tools to rationalize the regioselectivity observed in reactions involving crotonate systems. The formation of one regioisomer over another is fundamentally determined by the relative energies of the transition states leading to each product. Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to calculate these transition state energies and understand the factors that govern them.
For instance, in reactions of silyl dienolates derived from crotonates, the regioselectivity can be highly dependent on reaction conditions. The competition between α- and γ-attack on an electrophile is a classic example. Theoretical studies can model the transition states for both pathways, revealing that factors like steric hindrance, electronic effects, and the potential for cyclic or open transition states dictate the outcome.
One key approach involves the analysis of local reactivity descriptors, such as the electrophilic and nucleophilic Parr functions (Pₖ⁺ and Pₖ⁻), derived from DFT. mdpi.com These indices identify the most electrophilic and nucleophilic centers within a molecule. In a polar reaction, the regioselectivity is often governed by the most favorable interaction between the most nucleophilic site of the nucleophile and the most electrophilic site of the electrophile. mdpi.com For a silyl ketene acetal derived from trimethylsilyl crotonate, these calculations can pinpoint whether the α-carbon or the γ-carbon is more susceptible to electrophilic attack under specific conditions, thus explaining the observed product distribution.
Furthermore, mechanistic models can rationalize regioselectivity by examining the stability of intermediates formed along different reaction pathways. For example, in cycloaddition reactions, different approaches of the reactants can lead to distinct regioisomeric products. DFT calculations can compare the stability of the proposed intermediates for each pathway, such as the formation of an internal versus an external carbocation in an intramolecular cycloaddition. The pathway proceeding through the more stable intermediate is typically favored, providing a clear rationale for the observed regioselectivity.
Theoretical Analysis of Silyl-Substituted π-Electron Systems
The introduction of a silyl group, such as trimethylsilyl (TMS), onto a π-electron system significantly alters its electronic properties and reactivity. Theoretical analyses, primarily using quantum chemical calculations, have been instrumental in understanding these effects. The TMS group is generally considered to be a σ-donor and a weak π-acceptor, capable of influencing the electron density distribution within a conjugated system.
One of the key findings from theoretical studies is the impact of silyl substitution on the nucleophilicity of π-systems. mdpi.com For example, analysis of trimethylsilyl-substituted cyclopentadienes using DFT calculations has shown that the presence of a TMS group increases the global nucleophilicity of the cyclopentadiene (B3395910) ring. mdpi.com This is quantified through reactivity indices like the global nucleophilicity index (N), which provides a measure of a molecule's ability to donate electrons.
Molecular Electron Density Theory (MEDT) provides a framework for these analyses. mdpi.com A comparison between a trimethylsilyl-substituted alkene and its tert-butyl analogue revealed a significant difference in the charge distribution. The carbon atom bonded to the trimethylsilyl group carries a substantially more negative charge (−0.55 e) compared to the one bonded to the tert-butyl group (−0.11 e), highlighting the strong electron-donating nature of the TMS group through the σ-bond. mdpi.com
Furthermore, the analysis of Electron Localization Function (ELF) basins, which describe the spatial localization of electron pairs, shows how the silyl group affects bonding within the π-system. While the population of the C=C double bond's disynaptic basin may be similar between a silyl-substituted and a non-silylated analogue, the charge polarization induced by the silicon atom is a key differentiator in its reactivity. mdpi.com These theoretical insights are crucial for predicting how silyl-substituted systems like this compound will behave in various reactions, particularly in terms of their reactivity towards electrophiles.
Computational Investigations of Reaction Transition States
The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical transformation, representing the point of maximum energy along the reaction coordinate. nih.gov Understanding the structure and energy of transition states is paramount for explaining reaction rates, mechanisms, and selectivity. Computational chemistry, especially using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating these transient structures. nih.govacs.org
Computational studies allow researchers to model reaction pathways and locate the corresponding transition states. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is directly related to the reaction rate. nih.gov For the group-transfer polymerization of alkyl crotonates involving a trimethylsilyl moiety, kinetic modeling combined with computational analysis has yielded specific activation energies for competing reaction steps. The calculated activation energy for polymer propagation was found to be 28.6 kJ mol⁻¹, while the barrier for the termination via cyclization was higher at 37.8 kJ mol⁻¹. rsc.orgsemanticscholar.org This result, obtained through computational investigation, quantitatively explains why propagation is favored at lower temperatures.
Moreover, computational investigations can elucidate the geometric and electronic features of a transition state that determine the stereochemical or regiochemical outcome of a reaction. acs.org For example, by comparing the energies of diastereomeric transition states (e.g., syn vs. anti), computational models can accurately predict which product will be formed preferentially. nih.gov These calculations can also reveal the role of a catalyst, showing how it interacts with the substrate to stabilize a particular transition state, thereby lowering the activation barrier and accelerating the reaction. nih.govmdpi.com The use of silyl-protected nucleophiles has been studied theoretically, with calculations indicating that the reaction proceeds through a four-centered σ-bond metathesis transition state where the silicon atom coordinates to a leaving group, facilitating the nucleophilic attack. acs.org
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
While established methods for the synthesis of silyl (B83357) enol ethers exist, ongoing research seeks to improve efficiency, selectivity, and substrate scope. A key area of development is the direct and regioselective synthesis of specific isomers of silyl crotonates and related silyl ketene (B1206846) acetals.
One documented approach involves the direct silylation of crotonic acid. For instance, trimethylsilyl (B98337) crotonate can be prepared as an intermediate by treating crotonic acid with chlorotrimethylsilane (B32843) in pyridine (B92270). This intermediate can then be further functionalized, for example, through bromination to yield trimethylsilyl-4-bromocrotonate, a precursor for compounds like 4-dimethylaminocrotonic acid google.com.
Another significant research avenue is the synthesis of functionalized derivatives. Methyl 4-trimethylsilyl-3-dialkylaminocrotonate, for example, is synthesized through the silylation of methyl 3-dialkylaminocrotonate cdnsciencepub.comcdnsciencepub.com. These compounds exhibit unique reactivity, such as reacting with carbonyl electrophiles at the γ-position, which opens up new synthetic possibilities cdnsciencepub.comcdnsciencepub.com.
The synthesis of silyl ketene acetals, which are structural isomers of O-silyl esters, is also a focal point. These compounds are crucial initiators in group-transfer polymerization. Methodologies include the reaction of methyl isobutyrate with a chlorotrialkylsilane in the presence of lithium diisopropylamide (LDA) rsc.org. The choice of the silyl group (e.g., trimethylsilyl, triethylsilyl) on the ketene acetal (B89532) is critical as it influences the stereochemistry and properties of the resulting polymers rsc.orgacs.org.
| Precursor | Reagent(s) | Product | Research Focus |
| Crotonic Acid | Chlorotrimethylsilane, Pyridine | Trimethylsilyl crotonate | Intermediate Synthesis google.com |
| Methyl 3-dialkylaminocrotonate | Silylating Agent | Methyl 4-trimethylsilyl-3-dialkylaminocrotonate | Synthesis of Functionalized Derivatives cdnsciencepub.comcdnsciencepub.com |
| Methyl isobutyrate | LDA, Chlorotriethylsilane | 1-Methoxy-1-(triethylsiloxy)-2-methyl-1-propene | Silyl Ketene Acetal Initiator Synthesis rsc.org |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
A major thrust of current research is the development of innovative catalytic systems that utilize this compound and its analogs to achieve high levels of selectivity and efficiency in various chemical transformations.
Group-Transfer Polymerization (GTP): Organic acid and Lewis acid catalysts are being extensively explored for the GTP of alkyl crotonates. Catalysts such as N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) and other silicon Lewis acids, when used with silyl ketene acetal initiators, enable the synthesis of poly(alkyl crotonate)s with controlled molecular weights and narrow dispersity rsc.orgacs.orgresearchgate.netacs.orgacs.org. The stereoregularity of the resulting polymer, specifically its disyndiotacticity, can be finely tuned by the steric bulk of the silyl groups on both the catalyst and the initiator acs.orgresearchgate.net.
Lewis Pair Polymerization (LPP): Lewis pairs, consisting of a Lewis base like an N-heterocyclic carbene (NHC) and a Lewis acid such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), have emerged as effective catalysts for the polymerization of methyl crotonate acs.org. This approach can produce high-molecular-weight polymers under ambient, solvent-free conditions, overcoming the traditional difficulty of polymerizing crotonate monomers acs.org.
Cycloaddition Reactions: The use of trimethylsilyl enol ethers in catalytic [2+2] cycloaddition reactions is a promising area. Brønsted acids like trifluoromethanesulfonimide (Tf₂NH) have been shown to be highly efficient catalysts for the reaction between silyl enol ethers and α,β-unsaturated esters, including crotonates, to yield highly substituted cyclobutanes with excellent stereoselectivity acs.orgresearchgate.net.
Other Catalytic Reactions: Research is also active in other catalytic reactions. Palladium-catalyzed reactions of aryl halides with disilanes are being used to create trimethylsilyl-substituted aromatic compounds, demonstrating the versatility of silyl groups in complex molecule synthesis benthamopen.com. Furthermore, organocatalytic dimerization of crotonates using NHCs or potassium t-butoxide provides a sustainable route to difunctional monomers for step-growth polymerizations researchgate.net.
| Reaction Type | Catalyst System | Substrate(s) | Key Outcome |
| Group-Transfer Polymerization | Silicon Lewis Acids / Silyl Ketene Acetals | Alkyl Crotonates | Controlled stereoregularity (disyndiotacticity) and molecular weight rsc.orgacs.org |
| Lewis Pair Polymerization | NHC / MAD | Methyl Crotonate | High-molecular-weight polymers under mild conditions acs.org |
| [2+2] Cycloaddition | Tf₂NH | Silyl Enol Ether / Methyl Crotonate | Stereoselective synthesis of substituted cyclobutanes acs.org |
| Dimerization | N-Heterocyclic Carbene (NHC) | Alkyl Crotonates | Sustainable route to difunctional monomers researchgate.net |
Advanced Polymeric Materials Design from Crotonate Monomers
The difficulty in polymerizing crotonate monomers is being overcome through novel catalytic methods, paving the way for the design of advanced polymeric materials with unique properties derived from the crotonate structure.
Degradable Copolymers: A significant area of innovation is the synthesis of degradable polymers. Researchers have successfully copolymerized crotonate esters with monomers like 2-methylen-1,3-dioxepane (MDO) via radical ring-opening polymerization nih.gov. This method introduces ester linkages into the polymer backbone, creating materials that can be degraded under basic conditions nih.gov. The alternating nature of these copolymers enhances their degradability nih.gov.
Cyclopolymers: Cascade bond-forming polymerizations are being used to create polymers with advanced structures. For instance, the visible light-driven, organocatalyzed photoredox atom transfer radical polymerization (ATRP)-type cyclopolymerization of hybrid monomers containing both methacrylate (B99206) and crotonate units yields polymers with cyclic repeating units rsc.org. This sophisticated sequence of intramolecular cyclization and intermolecular propagation avoids crosslinking and produces well-defined homopolymers and block copolymers rsc.org.
High-Performance Thermoplastics: GTP of various alkyl crotonates produces poly(alkyl crotonate)s (PRCrs) with notable thermal properties. These polymers generally exhibit higher thermal stability compared to their poly(alkyl methacrylate) counterparts acs.orgacs.org. The glass-transition temperature (Tg) of these materials can be significantly influenced by their stereoregularity; a higher disyndiotacticity leads to a higher Tg acs.org. For example, poly(methyl crotonate) can have a Tg of 122 °C, which is considerably higher than that of poly(methyl methacrylate) acs.orgacs.org.
| Polymer Type | Monomers | Polymerization Method | Key Feature/Property |
| Degradable Alternating Copolymers | Butyl Crotonate, 2-Methylen-1,3-dioxepane (MDO) | Radical Copolymerization | Backbone degradability under basic conditions nih.gov |
| Cyclopolymers | Methacrylate-Crotonate Hybrid Monomers | Organocatalyzed Photoredox ATRP | Linear polymers with cyclic repeating units rsc.org |
| High-Tg Thermoplastics | Ethyl Crotonate | Group-Transfer Polymerization (GTP) | High disyndiotacticity correlates with high glass transition temperature acs.org |
Computational Chemistry for Predictive Understanding of Reactivity
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of reactions involving silyl crotonates and related silyl ketene acetals.
Density Functional Theory (DFT) is widely used to model these reactions. For example, DFT studies have been employed to investigate the mechanism of the reaction between nitrones and silyl ketene acetals. These calculations suggest that the reaction proceeds through a classical 1,3-dipolar cycloaddition, followed by a silyl group transfer, challenging previously proposed mechanisms researchgate.net. Computational studies also help rationalize the influence of Lewis acids on the regio- and stereoselectivity of these cycloadditions researchgate.net.
Semiempirical methods, such as PM3, are also applied, particularly for larger systems, to study reaction mechanisms and selectivity. These methods have been used to investigate the Mukaiyama-Michael reaction, revealing a mechanistic shift from electron transfer to nucleophilic addition depending on the steric bulk of the silyl ketene acetal acs.org. Semiempirical calculations have also been used to rationalize the diastereofacial selectivity observed in the addition of silyl ketene acetals to chiral nitrones semanticscholar.org. These computational insights are crucial for the rational design of new catalysts and reaction conditions to achieve desired outcomes.
Interdisciplinary Research with Biological Systems
The intersection of this compound chemistry with biological systems represents a fascinating and growing area of research, primarily driven by metabolic studies and the push towards sustainable, bio-based materials.
A notable example is the study of anaerobic metabolism in the bacterium Syntrophus aciditrophicus. This microorganism can metabolize crotonate, and analysis of the metabolic intermediates is facilitated by gas chromatography-mass spectrometry (GC-MS) of their trimethylsilyl (TMS) derivatives. In these studies, TMS-derivatized forms of cyclohexane (B81311) carboxylate, benzoate, pimelate, and glutarate were identified as metabolites, providing crucial insights into the biochemical pathways of crotonate degradation and conversion chemicalbook.com.
Furthermore, the broader context of green chemistry provides a strong link to biological systems. Crotonic acid, the precursor to this compound, can be derived from biomass through the thermal degradation of poly(3-hydroxybutyrate), a bioplastic produced by bacteria nih.gov. The polymerization of this bio-derived monomer into advanced materials like degradable copolymers and high-performance thermoplastics represents a key strategy in developing a sustainable chemical industry, reducing reliance on fossil fuels acs.orgacs.orgacs.org. This approach connects the synthetic utility of this compound with the principles of biotechnology and environmental science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
